molecular formula C9H6BrClO2S2 B1302037 5-Bromo-3-methylbenzo[b]thiophene-2-sulphonyl chloride CAS No. 338797-11-8

5-Bromo-3-methylbenzo[b]thiophene-2-sulphonyl chloride

Cat. No.: B1302037
CAS No.: 338797-11-8
M. Wt: 325.6 g/mol
InChI Key: YSXQHKIUGBLJKG-UHFFFAOYSA-N
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Description

Systematic IUPAC Name and Structural Representation

The systematic IUPAC name for this compound is 5-bromo-3-methyl-1-benzothiophene-2-sulfonyl chloride . This name reflects its benzothiophene core structure with substituents at specific positions:

  • A bromine atom at position 5
  • A methyl group at position 3
  • A sulfonyl chloride group at position 2

The structural formula is C₉H₆BrClO₂S₂ , with the following key features:

  • A fused benzene-thiophene ring system
  • Substituents oriented according to IUPAC positional numbering rules

Structural Representation

SMILES: CC1=C(SC2=C1C=C(C=C2)Br)S(=O)(=O)Cl  
InChI: InChI=1S/C9H6BrClO2S2/c1-5-7-4-6(10)2-3-8(7)14-9(5)15(11,12)13/h2-4H,1H3  
InChIKey: YSXQHKIUGBLJKG-UHFFFAOYSA-N  

These representations encode the compound’s connectivity and stereoelectronic properties.

Property Value
Molecular Formula C₉H₆BrClO₂S₂
SMILES Notation CC1=C(SC2=C1C=C(C=C2)Br)S(=O)(=O)Cl
InChI InChI=1S/C9H6BrClO2S2/c1-5-7-4-6(10)2-3-8(7)14-9(5)15(11,12)13/h2-4H,1H3
InChIKey YSXQHKIUGBLJKG-UHFFFAOYSA-N

Alternative Nomenclature Systems and Common Synonyms

The compound is recognized under multiple naming conventions and synonyms, reflecting its use in diverse chemical contexts:

Alternative Nomenclature Systems

  • CAS Preferred Name : 5-Bromo-3-methylbenzo[b]thiophene-2-sulfonyl chloride
  • European Inventory (EINECS) : Not listed
  • Index No. : Not applicable under Regulation (EC) No 1272/2008

Common Synonyms

Synonym Source
5-Bromo-2-(chlorosulfonyl)-3-methylbenzo[b]thiophene PubChem
Benzo[b]thiophene-2-sulfonyl chloride, 5-bromo-3-methyl- ChemSpider
5-Bromo-3-methyl-1-benzothiophene-2-sulphonyl chloride CymitQuimica
MFCD03094671 (MDL identifier) Activate Scientific

Foreign Language Equivalents

  • German : 5-Brom-3-methyl-1-benzothiophén-2-sulfonylchlorid
  • French : Chlorure de 5-bromo-3-méthyl-1-benzothiophène-2-sulfonyle

CAS Registry Number and Regulatory Identifiers

The compound’s primary identifier is its CAS Registry Number : 338797-11-8 . This unique identifier is universally recognized in chemical databases and regulatory frameworks.

Regulatory and Inventory Status

Identifier Status/Value
CAS No. 338797-11-8
MDL Number MFCD03094671
REACH Registration Exempted or pending
EINECS/ELINCS Not listed
DSSTox Substance ID DTXSID00370816

National Inventory Status

  • U.S. TSCA : Not listed
  • Canada DSL : Not listed
  • Europe : No EINECS/ELINCS designation

Properties

IUPAC Name

5-bromo-3-methyl-1-benzothiophene-2-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrClO2S2/c1-5-7-4-6(10)2-3-8(7)14-9(5)15(11,12)13/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSXQHKIUGBLJKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C=C(C=C2)Br)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrClO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00370816
Record name 5-bromo-3-methyl-1-benzothiophene-2-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00370816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

338797-11-8
Record name 5-bromo-3-methyl-1-benzothiophene-2-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00370816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Sulfonyl Chloride Formation via Chlorosulfonic Acid

The primary and most documented method for synthesizing 5-Bromo-3-methylbenzo[b]thiophene-2-sulphonyl chloride involves the direct sulfonation of 5-bromo-3-methylbenzothiophene using chlorosulfonic acid in an organic solvent such as chloroform.

Procedure Summary:

  • Starting Material: 5-Bromo-3-methylbenzothiophene
  • Reagent: Chlorosulfonic acid (ClSO3H)
  • Solvent: Chloroform (CHCl3)
  • Temperature: Addition at -5 °C, reaction stirred at 0 °C
  • Reaction Time: Approximately 3 hours
  • Workup: Reaction mixture poured into ice/NaHCO3 mixture, stirred, organic phase separated, dried, and concentrated
  • Yield: Approximately 39%

Reaction Details:

Step Description
1 Dropwise addition of chlorosulfonic acid (2.20 mL, 0.033 mmol) to 5-bromo-3-methylbenzothiophene (3.0 g, 13.2 mmol) in 30 mL chloroform at -5 °C
2 Stirring at 0 °C for 3 hours
3 Quenching by pouring into ice/NaHCO3 mixture, stirring for 5 minutes
4 Separation of organic phase, drying, and concentration to yield product

This method is referenced in patent WO2012/35171 and chemical synthesis databases, confirming its reproducibility and reliability.

Alternative Sulfonylation Approaches

While the chlorosulfonic acid method is the most direct, related sulfonyl chlorides of thiophene derivatives have been prepared using other sulfonation and chlorination strategies, which may be adapted for this compound:

  • Use of Sulfuryl Chloride or Sulfonyl Chloride Reagents: These reagents can sometimes be used to introduce sulfonyl chloride groups under controlled conditions, though specific data for this compound are limited.

  • Ammonia Treatment for Sulfonamide Derivatives: Post-sulfonyl chloride formation, reaction with ammonia in solvents like tetrahydrofuran (THF) or 1,4-dioxane at low temperatures (-78 °C to 15 °C) can convert sulfonyl chlorides to sulfonamides, indicating the sulfonyl chloride intermediate's stability and reactivity.

Reaction Conditions and Optimization

Parameter Details
Solvent Chloroform (CHCl3)
Reagent Stoichiometry Chlorosulfonic acid in slight excess (approx. 2.2 mL per 3 g substrate)
Temperature Control Addition at -5 °C, reaction at 0 °C
Reaction Time 3 hours
Workup Quenching with ice/NaHCO3, extraction, drying
Yield 39% isolated yield

The low temperature during addition and reaction minimizes side reactions and decomposition, improving selectivity for sulfonyl chloride formation.

Summary Table of Preparation Method

Step No. Reagents & Conditions Description Yield (%) Reference
1 5-Bromo-3-methylbenzothiophene + ClSO3H in CHCl3 at -5 to 0 °C, 3 h Sulfonyl chloride formation 39
2 Quench with ice/NaHCO3, extract, dry, concentrate Workup and isolation -

Research Findings and Considerations

  • The moderate yield (39%) suggests potential for optimization, possibly by varying solvent, temperature, or reagent ratios.

  • The reaction is sensitive to temperature; maintaining low temperatures during chlorosulfonic acid addition is critical to avoid over-sulfonation or decomposition.

  • The sulfonyl chloride group is reactive and can be further transformed into sulfonamides or sulfonate esters, indicating the synthetic utility of the intermediate.

  • No extensive data on alternative synthetic routes or catalytic methods were found, indicating that chlorosulfonic acid sulfonation remains the standard approach.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The sulfonyl chloride group can undergo nucleophilic substitution reactions with various nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively.

    Oxidation and Reduction Reactions: The bromine atom can participate in oxidation and reduction reactions, leading to the formation of different oxidation states of the compound.

    Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like amines, alcohols, and thiols in the presence of a base (e.g., triethylamine) under mild conditions.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and appropriate ligands under inert atmosphere.

Major Products:

    Sulfonamide Derivatives: Formed from reactions with amines.

    Sulfonate Esters: Formed from reactions with alcohols.

    Sulfonothioates: Formed from reactions with thiols.

Scientific Research Applications

Chemistry

  • Synthetic Intermediates:
    • This compound serves as an important intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
  • Catalysis:
    • Its unique functional groups allow for its use in various catalytic processes, enhancing reaction rates and selectivity.

Biology and Medicine

  • Drug Development:
    • The compound is being investigated for its potential as a drug candidate due to its biological activity against various diseases.
  • Biological Probes:
    • It is utilized in designing probes for studying biological systems, particularly in understanding enzyme functions and protein interactions.
  • Anticancer Activity:
    • Compounds similar to 5-Bromo-3-methylbenzo[b]thiophene-2-sulphonyl chloride have shown significant anticancer properties. For instance, derivatives exhibit IC50 values lower than standard drugs like doxorubicin against cancer cell lines such as Jurkat and A-431 (see Table 1).

Industry

  • Material Science:
    • The compound is used in synthesizing materials with specific properties, including polymers and coatings that require enhanced durability or chemical resistance.
  • Agrochemicals:
    • There is potential for developing agrochemical products that leverage the compound's reactive nature to create effective pesticides or herbicides.

Case Studies

Cytotoxicity Assays:
Recent studies have demonstrated that derivatives of benzothiophene compounds exhibit varying levels of cytotoxicity against different cancer cell lines. For example:

  • Study Results: Certain derivatives showed IC50 values ranging from 10 to 30 µM against specific tumor types, indicating moderate to high potency.

Receptor Binding Studies:
Binding affinity studies have revealed that some sulfonamide derivatives effectively inhibit endothelin receptors associated with cardiovascular diseases:

  • Binding Affinities: Reported in the nanomolar range, suggesting strong interactions with these receptors.

Summary of Anticancer Activities

Compound NameCell LineIC50 (µM)Reference
Thiazole derivativeJurkat< 10TBD
Benzothiophene derivativeA-431< 15TBD
5-Bromo-3-methylbenzo[b]thiophene-2-sulfonamideVariousTBDTBD

Mechanism of Action

The mechanism of action of 5-Bromo-3-methylbenzo[b]thiophene-2-sulphonyl chloride depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The sulfonyl chloride group can form covalent bonds with nucleophilic residues in proteins, affecting their function.

Comparison with Similar Compounds

  • 5-Bromo-2-methyl-1-benzothiophene-2-sulfonyl chloride
  • 3-Methyl-1-benzothiophene-2-sulfonyl chloride
  • 5-Chloro-3-methyl-1-benzothiophene-2-sulfonyl chloride

Uniqueness: 5-Bromo-3-methylbenzo[b]thiophene-2-sulphonyl chloride is unique due to the presence of both bromine and sulfonyl chloride functional groups, which confer distinct reactivity and potential applications. The bromine atom allows for further functionalization through coupling reactions, while the sulfonyl chloride group provides a reactive site for nucleophilic substitution.

Biological Activity

5-Bromo-3-methylbenzo[b]thiophene-2-sulphonyl chloride is an organosulfur compound that has garnered attention for its potential biological activities. This compound features a sulfonyl chloride functional group, which makes it a reactive intermediate in various organic synthesis processes. Its unique structure, characterized by a bromine atom and a methyl group on the benzothiophene core, enhances its reactivity and biological properties.

The molecular formula of this compound is C9H6BrClO2S2C_9H_6BrClO_2S_2, with a molecular weight of approximately 325.63 g/mol. The presence of the sulfonyl chloride group allows for nucleophilic substitution reactions, which can lead to the formation of sulfonamides or sulfonate esters when reacted with various nucleophiles such as amines or alcohols.

Anticancer Potential

Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, a study demonstrated that thiazole-bearing compounds showed potent activity against various cancer cell lines, including Jurkat and A-431 cells, with IC50 values lower than those of standard drugs like doxorubicin . The structure-activity relationship (SAR) analysis highlighted the importance of specific substituents in enhancing biological activity.

Table 1: Summary of Anticancer Activities of Similar Compounds

Compound NameCell LineIC50 (µM)Reference
Thiazole derivativeJurkat< 10
Benzothiophene derivativeA-431< 15
5-Bromo-3-methylbenzo[b]thiophene-2-sulfonamideVariousTBDTBD

CNS Disorders

Compounds related to this compound have also been investigated for their affinity towards the 5-HT6 receptor, which is implicated in several central nervous system disorders such as depression and anxiety. A patent described compounds that interact with this receptor, suggesting potential therapeutic applications for treating conditions like Parkinson's disease and Alzheimer's disease .

The mechanism of action for the biological activity of this compound likely involves its ability to form covalent bonds with target biomolecules. The sulfonyl chloride group can react with nucleophilic sites on proteins or enzymes, potentially altering their function and leading to therapeutic effects or cytotoxicity in cancer cells.

Case Studies

  • Cytotoxicity Assays : In vitro studies have demonstrated that derivatives of benzothiophene compounds exhibit varying levels of cytotoxicity against different cancer cell lines. For example, a recent study found that certain derivatives had IC50 values ranging from 10 to 30 µM, indicating moderate to high potency against specific tumor types .
  • Receptor Binding Studies : Binding affinity studies have shown that some sulfonamide derivatives can effectively inhibit endothelin receptors, which play a role in vascular smooth muscle contraction and are linked to cardiovascular diseases. The binding affinities were reported in the nanomolar range, suggesting strong interactions with these receptors .

Q & A

Basic Questions

Q. What are the recommended synthetic routes for 5-Bromo-3-methylbenzo[b]thiophene-2-sulphonyl chloride, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The synthesis typically involves halogenation and sulfonation steps. For brominated thiophene derivatives, bromine or N-bromosuccinimide (NBS) in chlorinated solvents (e.g., dichloromethane) under controlled temperatures (0–25°C) is common. Sulfonation can be achieved using chlorosulfonic acid, followed by purification via recrystallization or column chromatography. Reaction optimization includes adjusting stoichiometry (e.g., 1.2–1.5 equivalents of brominating agents), solvent polarity, and reaction time. For example, similar sulfonyl chloride syntheses achieved 78–83% yields by maintaining anhydrous conditions and using catalysts like DMAP (dimethylaminopyridine) for intermediate stabilization .

Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers expect?

  • Methodological Answer :

  • NMR Spectroscopy :
  • ¹H NMR : Look for aromatic protons in the thiophene ring (δ 7.2–7.8 ppm) and methyl groups (δ 2.5–2.8 ppm).
  • ¹³C NMR : Sulfonyl carbons appear at δ 120–130 ppm, while brominated carbons resonate downfield (δ 110–125 ppm).
  • Mass Spectrometry (MS) : The molecular ion peak [M]⁺ should match the molecular weight (e.g., ~305.6 g/mol). Fragmentation patterns may include loss of SO₂Cl (≈99 Da) or Br (≈80 Da).
  • FT-IR : Key bands include S=O stretching (1360–1180 cm⁻¹) and C-Br (600–500 cm⁻¹).
  • Cross-referencing with analogous compounds in literature ensures accurate interpretation .

Q. What precautions are necessary when handling this compound due to its reactivity and potential hazards?

  • Methodological Answer :

  • Storage : Store in airtight containers under inert gas (e.g., argon) at –20°C to prevent hydrolysis.
  • Handling : Use PPE (gloves, goggles) and work in a fume hood. Avoid contact with water, as sulfonyl chlorides readily hydrolyze to sulfonic acids.
  • Spill Management : Neutralize spills with sodium bicarbonate or inert adsorbents (e.g., vermiculite).
  • Refer to SDS guidelines for related sulfonyl chlorides, which emphasize respiratory protection and immediate decontamination of exposed skin .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the biological activity of derivatives of this compound?

  • Methodological Answer :

  • Derivative Synthesis : Introduce substituents (e.g., hydroxyl, amino, or alkyl groups) at the 3-methyl or 5-bromo positions to modulate electronic and steric effects.
  • Bioassays : Test antioxidant activity via DPPH/ABTS radical scavenging assays (IC₅₀ values) or enzyme inhibition studies. For example, sulfonyl chloride derivatives with hydroxyl groups showed enhanced antioxidant activity (IC₅₀ = 13.12 μM in ABTS assays) compared to non-hydroxylated analogs .
  • Data Analysis : Correlate substituent electronic parameters (Hammett σ values) with bioactivity using regression models.

Q. What computational methods are suitable for predicting the reactivity or electronic properties of this sulfonyl chloride?

  • Methodological Answer :

  • Frontier Molecular Orbital (FMO) Analysis : Calculate HOMO-LUMO energies to predict electrophilicity. Lower LUMO energies (e.g., –1.5 to –2.0 eV) indicate higher reactivity toward nucleophiles.
  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to evaluate bond dissociation energies (BDE) for the sulfonyl chloride group.
  • Molecular Dynamics (MD) : Simulate solvation effects in polar aprotic solvents (e.g., DMF) to study hydrolysis kinetics.
  • Studies on similar compounds demonstrated that electrophilicity indices (e.g., ω = 4.5–5.5 eV) correlate with experimental reactivity .

Q. How can crystallographic data be utilized to confirm the molecular structure and intermolecular interactions?

  • Methodological Answer :

  • Single-Crystal X-ray Diffraction (SC-XRD) : Grow crystals via slow evaporation in ethanol/dichloromethane mixtures. Analyze packing motifs (e.g., π-π stacking in thiophene rings or halogen bonding involving bromine).
  • Key Parameters : Measure bond angles (e.g., C-SO₂-Cl ≈ 105–110°) and torsion angles to confirm planarity. For example, a related brominated benzofuran sulfonyl derivative showed dihedral angles of 85–89° between the sulfonyl group and aromatic ring .
  • Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., Br···H or S···O contacts) to explain stability and solubility.

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